1-[(2-chloro-4-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione
Overview
Description
1-[(2-chloro-4-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the benzyl group, which is linked to an imidazole ring through an ether linkage
Preparation Methods
The synthesis of 1-[(2-chloro-4-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-fluorobenzyl alcohol and imidazole-2,4,5(3H)-trione.
Etherification Reaction: The key step in the synthesis is the etherification reaction, where the hydroxyl group of 2-chloro-4-fluorobenzyl alcohol reacts with the imidazole-2,4,5(3H)-trione under basic conditions to form the desired compound.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
1-[(2-chloro-4-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and imidazole trione derivatives.
Scientific Research Applications
1-[(2-chloro-4-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-4-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[(2-chloro-4-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione can be compared with other similar compounds, such as:
2-chloro-1-(4-fluorobenzyl)-1H-benzimidazole: This compound has a similar benzyl group with chloro and fluoro substituents but differs in the structure of the imidazole ring.
1-chloro-3-[(4-fluorobenzyl)oxy]-6-(pyrrolidin-1-ylcarbonyl)pyrrolo[1,2-a]pyrazin-4(6H)-one: This compound has a similar ether linkage but differs in the structure of the heterocyclic ring.
5-(((5-(3-chlorobenzyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-3-(o-tolyl)-1,2,4-oxadiazole: This compound has a similar benzyl group with a chloro substituent but differs in the structure of the oxadiazole ring.
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methoxy]imidazolidine-2,4,5-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O4/c11-7-3-6(12)2-1-5(7)4-18-14-9(16)8(15)13-10(14)17/h1-3H,4H2,(H,13,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKJBMFMEGUQBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CON2C(=O)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701176788 | |
Record name | 1-[(2-Chloro-4-fluorophenyl)methoxy]-2,4,5-imidazolidinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701176788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339103-93-4 | |
Record name | 1-[(2-Chloro-4-fluorophenyl)methoxy]-2,4,5-imidazolidinetrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339103-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Chloro-4-fluorophenyl)methoxy]-2,4,5-imidazolidinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701176788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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